
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. PTIO is a stable and water-soluble compound that can react with NO to form a PTIO-NO complex, thus reducing the bioavailability of NO.
Mécanisme D'action
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester reacts with NO to form a stable Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex, which reduces the bioavailability of NO. The Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex can be detected by electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying NO in biological systems. The reaction between Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester and NO is reversible, and the Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester-NO complex can be dissociated by reducing agents such as ascorbic acid.
Biochemical and physiological effects:
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been shown to have a variety of biochemical and physiological effects. In cardiovascular research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to investigate the role of NO in vascular function and blood pressure regulation. In neurological research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to study the role of NO in neuronal signaling and neurodegenerative diseases. In cancer research, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used to investigate the role of NO in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has several advantages for lab experiments. It is stable and water-soluble, which makes it easy to handle and use in biological systems. It has a high affinity for NO, which allows it to efficiently scavenge NO. However, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester also has some limitations. It can react with other reactive oxygen species (ROS) in addition to NO, which can complicate the interpretation of results. In addition, the reaction between Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester and NO is reversible, which can make it difficult to accurately measure the concentration of NO in biological systems.
Orientations Futures
There are several future directions for research on Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester. One direction is to investigate the role of Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester in aging and age-related diseases. NO has been implicated in the aging process, and Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester could be used to investigate the role of NO in aging. Another direction is to develop more specific NO scavengers that do not react with other ROS. This could improve the accuracy of measurements of NO in biological systems. Finally, Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester could be used in combination with other drugs or therapies to enhance their efficacy.
Méthodes De Synthèse
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester can be synthesized by the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with 2-aminothiophenol in the presence of tert-butyl alcohol. The reaction yields Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester as a white crystalline solid with a melting point of 103-104°C.
Applications De Recherche Scientifique
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been widely used in scientific research as a NO scavenger. NO is an important signaling molecule that plays a crucial role in many physiological and pathological processes. Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester can be used to investigate the role of NO in these processes by reducing the bioavailability of NO. Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester has been used in a variety of research fields, including cardiovascular, neurological, and cancer research.
Propriétés
Numéro CAS |
178408-14-5 |
|---|---|
Nom du produit |
Acetic acid, oxo((phenylthioxomethyl)amino)-, 1,1-dimethylethyl ester |
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
tert-butyl 2-(benzenecarbonothioylamino)-2-oxoacetate |
InChI |
InChI=1S/C13H15NO3S/c1-13(2,3)17-12(16)10(15)14-11(18)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,18) |
Clé InChI |
WSBQIMJLGIUYKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(=O)NC(=S)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)C(=O)NC(=S)C1=CC=CC=C1 |
Autres numéros CAS |
178408-14-5 |
Synonymes |
tert-butyl benzenecarbonothioylcarbamoylformate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




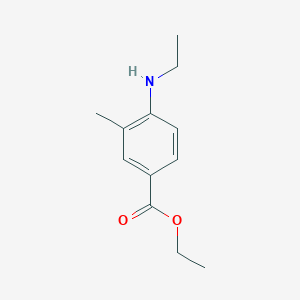


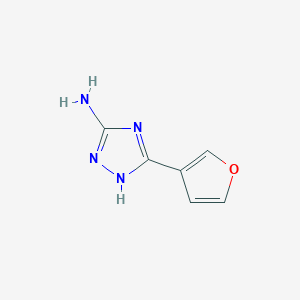
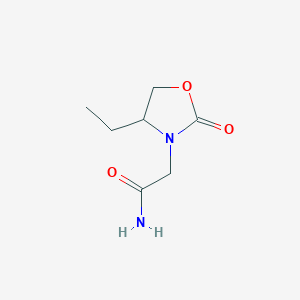

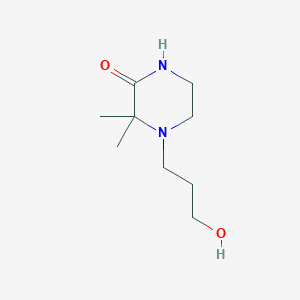
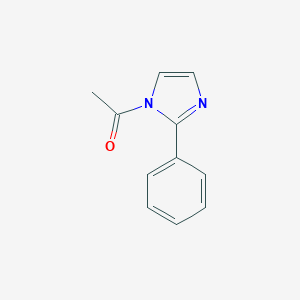

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)